molecular formula C23H24FN3O4S B2577446 9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946238-33-1

9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2577446
CAS RN: 946238-33-1
M. Wt: 457.52
InChI Key: VLUCZBGAZVMQEO-UHFFFAOYSA-N
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Description

9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
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Scientific Research Applications

Non-Peptide NK1 Receptor Ligands

Compounds with structures related to the given chemical have been explored as NK1 receptor ligands, indicating potential applications in neurology and pharmacology. For instance, 4-methyl-1-piperazinyl derivatives showed high affinity as NK1 antagonists, suggesting their utility in studying cellular proliferation and migration processes related to microvascular endothelial cells. These compounds have been considered for labeling and use as radiotracers in PET studies, demonstrating their potential in diagnostic imaging (Giuliani et al., 2011).

5-HT(6) Serotonin Receptor Ligands

Piperazinyl derivatives of quinolin-4-ones, closely related to the specified compound, have shown high binding affinities for 5-HT(6) receptors. Such compounds, like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibit potential for neurological research, particularly in understanding serotonin's role in brain function and its implications in psychiatric disorders (Park et al., 2011).

Antimycobacterial Applications

Quinoline derivatives have been evaluated for their antimycobacterial activities, offering potential applications in combating tuberculosis and other mycobacterial infections. Studies on novel ofloxacin derivatives indicate significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, highlighting the compound's relevance in developing new therapeutic agents (Dinakaran et al., 2008).

Antimicrobial and Antifungal Activity

N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated significant antimicrobial and antifungal activities. This suggests potential applications in developing new antibacterial and antifungal agents, especially against resistant strains (Babu et al., 2015).

Anticancer Activity

Research on 7-fluoro-4-(1-piperazinyl) quinolines has shown promising anticancer activity against various carcinoma cell lines. These findings suggest potential applications in cancer therapy, particularly for cancers expressing high levels of EGFR (Liu et al., 2019).

properties

IUPAC Name

7-[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S/c24-20-6-2-1-5-19(20)23(29)25-10-12-26(13-11-25)32(30,31)18-14-16-4-3-9-27-21(28)8-7-17(15-18)22(16)27/h1-2,5-6,14-15H,3-4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUCZBGAZVMQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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